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Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849 Get Quote

Technical Support Center: CC-90003
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers utilizing CC-90003 in their experiments. Our goal is to help

you address variability in experimental outcomes and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CC-90003?

A1: CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated

kinase 1 (ERK1) and ERK2.[1][2] By inhibiting ERK1/2, CC-90003 prevents the activation of

ERK-mediated signaling pathways, which are crucial for tumor cell proliferation and survival.[2]

The mitogen-activated protein kinase (MAPK)/ERK pathway is frequently upregulated in

various cancer types, making it a key therapeutic target.[2]

Q2: In which cancer cell lines has CC-90003 shown efficacy?

A2: CC-90003 has demonstrated potent antiproliferative activity in a variety of cancer cell lines,

particularly those with BRAF and KRAS mutations.[3] For example, in a panel of 240 cancer

cell lines, 93% of the 27 BRAF-mutant lines were sensitive to CC-90003.[3] It has also shown

cytotoxic effects in many KRAS-mutant pancreatic, lung, and colorectal cancer cell lines.[1] The

HCT-116 colorectal cancer cell line is a commonly used model for both in vitro and in vivo

studies with CC-90003.[3]
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Q3: What are the known off-target effects of CC-90003?

A3: While CC-90003 shows good kinase selectivity, some off-target activity has been observed.

[1] At biologically relevant concentrations, besides ERK1/2, CC-90003 has been found to

significantly inhibit KDR, FLT3, and PDGFRα.[3][4][5] In a broader biochemical assay,

moderate inhibition of 28 other kinases and strong inhibition of 17 kinases were noted at a 1

µmol/L concentration.[3]

Q4: Why was the clinical development of CC-90003 discontinued?

A4: The Phase Ia clinical trial for CC-90003 was terminated due to a combination of factors,

including a lack of objective responses in patients with relapsed or refractory BRAF or RAS-

mutant tumors, an unfavorable pharmacokinetic (PK) profile with high variability, and

unanticipated neurotoxicity.[6]

Troubleshooting Guide
Problem 1: High variability in cell viability/proliferation assay results.

Potential Cause Troubleshooting Steps

Cell Line Heterogeneity

Ensure consistent cell passage number and

growth conditions. Authenticate cell lines

regularly to prevent cross-contamination or

genetic drift.

Compound Stability

Prepare fresh stock solutions of CC-90003 in

DMSO and store them appropriately. Avoid

repeated freeze-thaw cycles. For in vivo studies,

prepare fresh formulations daily.[7]

Assay Conditions

Optimize cell seeding density and treatment

duration. Ensure uniform drug distribution

across multi-well plates. Use a "Day 0" plate to

control for initial cell numbers.[1]

Differential Sensitivity

Confirm the mutational status (e.g., BRAF,

KRAS) of your cell lines, as this significantly

impacts sensitivity to CC-90003.[3]
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Problem 2: Lack of expected downstream pathway inhibition (e.g., p-ERK levels remain high).

Potential Cause Troubleshooting Steps

Drug Concentration

Verify the concentration of your CC-90003 stock

solution. Perform a dose-response experiment

to determine the optimal concentration for your

specific cell line and experimental conditions.

Treatment Duration

A single administration of CC-90003 has been

shown to inhibit ERK phosphorylation for up to

24 hours.[3] Ensure your time point for analysis

is within this window.

Mechanisms of Resistance

Consider the possibility of intrinsic or acquired

resistance. In some models, activation of

parallel signaling pathways like JNK-Jun and

MSK can compensate for ERK1/2 inhibition.[3]

Evaluate the activation status of these

pathways.

Insufficient Drug Exposure

For in vivo studies, ensure adequate oral

bioavailability and dosing schedule. The

provided in vivo formulation protocols can be a

starting point.[7]

Quantitative Data Summary
Table 1: In Vitro Potency of CC-90003

Assay Type Target IC50 / GI50
Cell Lines /

Conditions

Biochemical Assay ERK1, ERK2 10-20 nM N/A

Proliferation Assay Cell Viability < 1 µmol/L
25 of 27 BRAF-mutant

cancer cell lines

Proliferation Assay Cell Viability Varies
KRAS-mutant cell

lines (e.g., HCT-116)
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Table 2: In Vivo Dosing and Efficacy of CC-90003 in a HCT-116 Xenograft Model

Dosing Schedule Dose Outcome

Once Daily (qd) 100 mg/kg Tumor growth inhibition

Twice Daily (bid) 12.5 mg/kg Tumor growth inhibition

Twice Daily (bid) 25 mg/kg Tumor growth inhibition

Twice Daily (bid) 50 mg/kg Caused mortality by days 6-18

Twice Daily (bid) 75 mg/kg Caused mortality by days 6-18

Experimental Protocols
1. Cell Proliferation Assay

Cell Plating: Seed cells at a density of 3,000 cells per well in 90 µL of growth media in 96-

well clear-bottom black-wall plates.[1]

Incubation: Incubate overnight under standard cell culture conditions (37°C, 5% CO2).[1]

"Day 0" Control: On the following day, measure the viability of one plate to serve as the "Day

0" control.

Treatment: Treat the remaining plates with a 9-point, 3-fold dilution series of CC-90003 or a

DMSO control. Each concentration should be tested in triplicate.[1]

Final Measurement: Measure cell viability 72 hours post-treatment using a suitable assay

(e.g., CellTiter-Glo®).

2. In Vivo Xenograft Study (HCT-116 Model)

Cell Implantation: Inoculate female athymic nude mice subcutaneously with 5 x 10^6 HCT-

116 cancer cells.[3]

Tumor Growth: Allow tumors to reach a volume of 108-126 mm^3 (approximately 12 days

post-implant).[3]
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Randomization and Treatment: Randomize mice into treatment groups and begin oral

administration of vehicle or CC-90003 (free base) once or twice daily.[3]

Monitoring: Monitor tumor volume and animal well-being throughout the study.
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Caption: Inhibition of the MAPK/ERK signaling pathway by CC-90003.
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Caption: A typical workflow for assessing CC-90003 efficacy in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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